
2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde is a heterocyclic compound that contains both an oxazole ring and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chlorobenzoyl chloride with glycine can yield the desired oxazole ring, which is then oxidized to form the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: 2-(3-Chloro-phenyl)-oxazole-4-carboxylic acid.
Reduction: 2-(3-Chloro-phenyl)-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets. These interactions can modulate cellular pathways and lead to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-phenyl)-oxazole-4-carboxylic acid
- 2-(3-Chloro-phenyl)-oxazole-4-methanol
- 2-(3-Chloro-phenyl)-oxazole-4-thiol
Uniqueness
2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatizations. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive and industrially relevant compounds.
Propriétés
Numéro CAS |
885273-15-4 |
|---|---|
Formule moléculaire |
C10H6ClNO2 |
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H |
Clé InChI |
BBFSHCIZLJMBBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=NC(=CO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


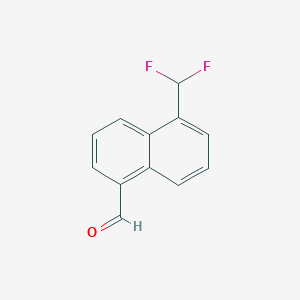
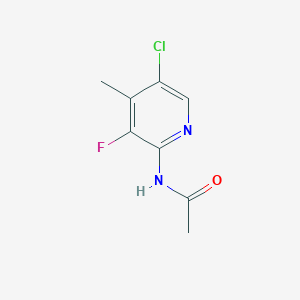
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11898066.png)
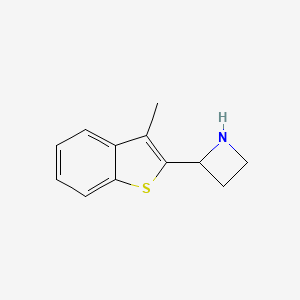
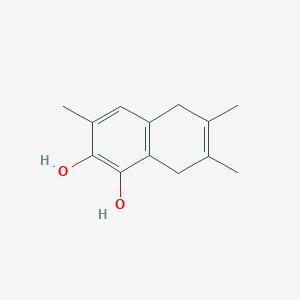

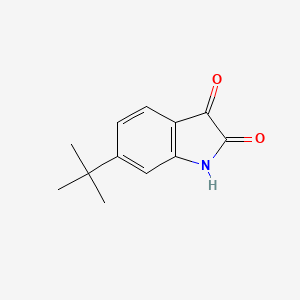
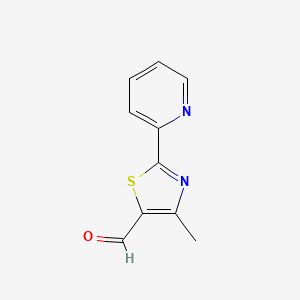
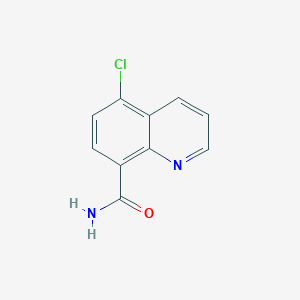


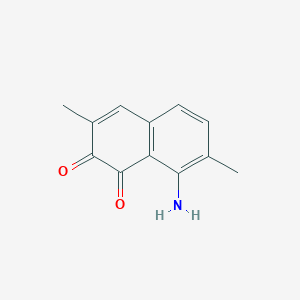

![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
